![molecular formula C10H8N2O3 B187947 2-Methyl-5-nitro-1H-indole-3-carbaldehyde CAS No. 3558-17-6](/img/structure/B187947.png)
2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Overview
Description
2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . It has a molecular formula of C10H8N2O3 . It is part of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in Multicomponent reactions (MCRs), which offer access to complex molecules .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde consists of an indole ring substituted with a methyl group at the 2nd position, a nitro group at the 5th position, and a carbaldehyde group at the 3rd position .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
2-Methyl-5-nitro-1H-indole-3-carbaldehyde has a molecular weight of 204.19 . It has a boiling point of 342.67°C at 760 mmHg and a melting point of 305-307°C .Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of “2-Methyl-5-nitro-1H-indole-3-carbaldehyde”. Here is a comprehensive analysis focusing on unique applications in various fields:
Pharmacology Research
Aldose Reductase Inhibitors: Derivatives of 1H-Indole-3-Carbaldehyde, including 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, have been evaluated for their potential as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors, which are significant in the treatment of diabetic complications .
Chemical Synthesis
Higher Order Indoles: This compound serves as a starting material for the synthesis of higher-order indoles, such as isoindolo[2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz[cd]indoles, which are important in various synthetic and medicinal chemistry applications .
Safety and Hazards
The safety information available indicates that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may interact with its targets in a similar manner, leading to changes at the cellular level.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s boiling point is 34267°C at 760 mmHg, and its melting point is between 305-307°C . These properties can influence the compound’s bioavailability.
Result of Action
Indole derivatives are known to show various biologically vital properties . They are used for the treatment of various disorders, suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored at 4°c under nitrogen , suggesting that temperature and atmospheric conditions can affect its stability.
properties
IUPAC Name |
2-methyl-5-nitro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-9(5-13)8-4-7(12(14)15)2-3-10(8)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFYOQMSYXGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346068 | |
Record name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |
CAS RN |
3558-17-6 | |
Record name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-nitro-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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